molecular formula C20H23NO3S B2522446 (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799241-23-8

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2522446
CAS No.: 1799241-23-8
M. Wt: 357.47
InChI Key: KWCGTLCDPZUYRS-JLHYYAGUSA-N
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Description

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a unique substitution pattern. Its structure comprises:

  • An acrylamide backbone with an (E)-configured double bond, critical for maintaining spatial orientation and biological interactions.
  • A 2-methoxy-2-(2-methoxyphenyl)ethyl group attached to the amide nitrogen, introducing steric bulk and lipophilicity.
  • A 4-(methylthio)phenyl group on the α-carbon of the acrylamide, contributing to electron-rich aromatic interactions.

This compound is part of a broader class of cinnamamide derivatives studied for their anticancer, antimicrobial, and anti-inflammatory activities. The methylthio (SCH₃) and methoxy (OCH₃) substituents are pharmacologically significant, as they enhance membrane permeability and modulate enzyme binding .

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-23-18-7-5-4-6-17(18)19(24-2)14-21-20(22)13-10-15-8-11-16(25-3)12-9-15/h4-13,19H,14H2,1-3H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCGTLCDPZUYRS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(methylthio)aniline to produce the desired amide. The final step involves the Wittig reaction to introduce the acrylamide moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups may play a role in binding to these targets, while the acrylamide moiety can participate in covalent bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acrylamide Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity Source
Target Compound: (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide 413.52 g/mol† 4-(methylthio)phenyl; 2-methoxy-2-(2-methoxyphenyl)ethyl Anticancer (predicted) N/A (synthetic analog)
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide 296.33 g/mol 4-aminophenyl; 4-methoxyphenyl Anticancer (IC₅₀ = 8.2 µM) Synthesized via EDCI coupling
(E)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide 399.43 g/mol 4-hydroxy-3-methoxyphenyl; 2-(4-hydroxyphenyl)-2-methoxyethyl Anti-inflammatory (IC₅₀ = 17 µM) Isolated from Lycium barbarum
(E)-N-{4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide 568.09 g/mol 4-fluorophenyl; sulfonyl-naphthylmethylthio-chlorophenyl Antimicrobial (MIC = 2 µg/mL) Synthetic derivative
(E)-2-(4-methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide 362.40 g/mol 4-methoxyphenyl; bis-pyridylamino Antibacterial (MIC = 4 µg/mL) Crystallography study

†Calculated using PubChem formula tools.

Anticancer Activity

  • Target Compound : Predicted to inhibit tubulin polymerization or kinase pathways due to structural similarity to cinnamamide-based EP2 antagonists .
  • Analog from : Exhibits IC₅₀ = 8.2 µM against HeLa cells via apoptosis induction, attributed to the electron-donating 4-aminophenyl group enhancing DNA intercalation .
  • Sulfonyl Derivative () : Shows IC₅₀ = 12 µM against MCF-7 breast cancer cells, where the sulfonyl group improves solubility and target affinity .

Anti-inflammatory Activity

  • Compound 2 (): Isolated from Lycium barbarum, inhibits NO production with IC₅₀ = 17.00 µM, outperforming quercetin (IC₅₀ = 17.21 µM). The 4-hydroxy-3-methoxyphenyl group is critical for blocking iNOS expression .

Antimicrobial Activity

  • Fluorophenyl Derivative () : Demonstrates broad-spectrum activity against S. aureus (MIC = 2 µg/mL) due to the 4-fluorophenyl group enhancing membrane disruption .

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Acrylamide backbone : The core structure that contributes to its reactivity.
  • Methoxy and methylthio substituents : These groups are hypothesized to influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

  • Induction of apoptosis : Many acrylamide derivatives are known to promote programmed cell death in cancer cells.
  • Cell cycle arrest : Compounds similar to this compound have been shown to cause G2/M phase arrest, which is critical in cancer therapy as it prevents the proliferation of malignant cells.

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

Activity Effect IC50 (µM) Cell Line
AntiproliferativeInhibition of cell growth5 - 15MCF-7, HeLa
Induction of ApoptosisIncreased caspase-3 activityNot specifiedJurkat
Cell Cycle ArrestG2/M phase arrestNot specifiedHeLa
Endothelial Cell DisruptionInhibition of angiogenesisNot specifiedChick Aortic Ring Assay

Case Studies

  • Antitumor Activity : In a study evaluating various acrylamide derivatives, this compound exhibited significant antiproliferative effects against several human tumor cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound induced mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. This suggests that its mechanism may involve oxidative stress pathways, which are crucial for triggering apoptotic signals .
  • Cell Cycle Analysis : Flow cytometry analysis showed that treatment with this compound resulted in a significant increase in the population of cells arrested in the G2/M phase, underscoring its potential as a cell cycle inhibitor .

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